

## (-)-Hinesol CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to (-)-Hinesol

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

(-)-Hinesol, a naturally occurring sesquiterpenoid, has garnered significant attention within the scientific community for its potential therapeutic applications, particularly in oncology. This technical guide provides a comprehensive overview of (-)-Hinesol, including its chemical properties, and focuses on its anti-cancer activities against non-small cell lung cancer (NSCLC). Detailed experimental protocols for assessing its biological effects and diagrams of the implicated signaling pathways are presented to support further research and drug development endeavors.

## **Core Compound Identification**

Table 1: Chemical and Physical Properties of (-)-Hinesol



| Property          | Value                                                                   | Citation                |  |
|-------------------|-------------------------------------------------------------------------|-------------------------|--|
| CAS Number        | 23811-08-7                                                              | [1]                     |  |
| Molecular Formula | C15H26O [1]                                                             |                         |  |
| Molecular Weight  | 222.37 g/mol                                                            | [1]                     |  |
| IUPAC Name        | (2R,5S,10S)-α,α,6,10-<br>Tetramethyl-spiro[4.5]dec-6-<br>ene-2-methanol | yl-spiro[4.5]dec-6- [1] |  |
| Synonyms          | Hinesol, Agarospirol                                                    | [1]                     |  |
| Appearance        | Powder                                                                  | [1]                     |  |
| Solubility        | Chloroform, Dichloromethane,<br>DMSO                                    | ane, [1]                |  |
| Storage           | 2-8°C, Protected from air and light                                     | [1]                     |  |

#### **Biological Activity and Mechanism of Action**

(-)-Hinesol has demonstrated potent anti-cancer properties, primarily through the induction of apoptosis and cell cycle arrest in cancer cells. Research has particularly highlighted its efficacy in non-small cell lung cancer (NSCLC) cell lines, A549 and NCI-H1299. The anti-tumor effects of (-)-Hinesol are mediated through the downregulation of the MEK/ERK and NF-κB signaling pathways.

Key molecular events associated with **(-)-Hinesol** treatment include:

- Induction of Apoptosis: (-)-Hinesol treatment leads to an increase in the population of apoptotic cells.
- Cell Cycle Arrest: The compound causes an arrest in the G0/G1 phase of the cell cycle.
- Modulation of Apoptotic Proteins: It upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2.



- Inhibition of Signaling Pathways: **(-)-Hinesol** decreases the phosphorylation of MEK1/2, ERK1/2, IκBα, and p65, key components of the MEK/ERK and NF-κB pathways.
- Downregulation of Cyclin D1: The expression of Cyclin D1, a key regulator of the cell cycle, is inhibited.

#### **Quantitative Data Summary**

The anti-proliferative and pro-apoptotic effects of **(-)-Hinesol** are dose- and time-dependent. The following tables summarize the quantitative findings from key studies.

Table 2: Anti-proliferative Activity of (-)-Hinesol on NSCLC Cells

| Cell Line | Treatment Time (hours) | IC₅₀ (μg/mL)          |  |
|-----------|------------------------|-----------------------|--|
| A549      | 24                     | Not explicitly stated |  |
| A549      | 48                     | Not explicitly stated |  |
| NCI-H1299 | 24                     | Not explicitly stated |  |
| NCI-H1299 | 48                     | Not explicitly stated |  |

Note: While the studies indicate a dose-dependent inhibition, specific IC<sub>50</sub> values were not provided in the referenced abstracts.

Table 3: Effect of (-)-Hinesol on Apoptosis and Cell Cycle in A549 Cells

| Treatment<br>Concentration<br>(µg/mL) | Treatment Time<br>(hours) | Apoptotic Cells (%) | Cells in G0/G1<br>Phase (%) |
|---------------------------------------|---------------------------|---------------------|-----------------------------|
| 0 (Control)                           | 24                        | Baseline            | Baseline                    |
| 2                                     | 24                        | Increased           | Increased                   |
| 8                                     | 24                        | Increased           | Increased                   |

## **Detailed Experimental Protocols**



The following are detailed methodologies for key experiments to assess the biological activity of **(-)-Hinesol**.

#### **Cell Culture and Treatment**

- Cell Lines: A549 and NCI-H1299 human non-small cell lung cancer cell lines.
- Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100
   U/mL penicillin, and 100 μg/mL streptomycin.
- Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
- Treatment: (-)-Hinesol is dissolved in DMSO to prepare a stock solution and then diluted to the desired concentrations in the culture medium. Control cells are treated with an equivalent amount of DMSO.

#### **Cell Viability Assay (MTT Assay)**

- Seeding: Cells are seeded in 96-well plates at a density of 5 x 10<sup>3</sup> cells/well and allowed to adhere overnight.
- Treatment: The medium is replaced with fresh medium containing various concentrations of **(-)-Hinesol** (e.g., 0, 5, 10, 15, 20, 25 μg/mL) and incubated for 24 or 48 hours.
- MTT Addition: 20 μL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
- Solubilization: The medium is removed, and 150  $\mu L$  of DMSO is added to each well to dissolve the formazan crystals.
- Measurement: The absorbance is measured at 490 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

## **Apoptosis Assay (Flow Cytometry)**

Seeding and Treatment: A549 cells are seeded in 6-well plates and treated with (-)-Hinesol (e.g., 0, 2, 8 μg/mL) for 24 hours.



- Cell Harvesting: Cells are harvested by trypsinization, washed with cold PBS, and resuspended in 1X binding buffer.
- Staining: Cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
- Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable,
   early apoptotic, late apoptotic, and necrotic cells.

#### **Cell Cycle Analysis (Flow Cytometry)**

- Seeding and Treatment: A549 cells are seeded and treated with (-)-Hinesol as described for the apoptosis assay.
- Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in 70% ethanol at -20°C overnight.
- Staining: The fixed cells are washed with PBS and stained with a solution containing PI and RNase A.
- Analysis: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

#### **Western Blot Analysis**

- Protein Extraction: After treatment with (-)-Hinesol, cells are lysed in RIPA buffer containing
  protease and phosphatase inhibitors. The protein concentration is determined using a BCA
  protein assay kit.
- Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
- Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk in TBST and then incubated with primary antibodies overnight at 4°C. The primary antibodies used include those against MEK, p-MEK, ERK, p-ERK, IκBα, p-IκBα, p65, p-p65, Bax, Bcl-2, Cyclin D1, and β-actin (as a loading control).



Secondary Antibody and Detection: The membrane is washed and incubated with a
horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are
visualized using an enhanced chemiluminescence (ECL) detection system.

# Signaling Pathway and Experimental Workflow Diagrams

(-)-Hinesol Signaling Pathway



Click to download full resolution via product page

Caption: (-)-Hinesol induced apoptosis and cell cycle arrest.

#### **Experimental Workflow for (-)-Hinesol Evaluation**





Click to download full resolution via product page

Caption: Workflow for assessing the anti-cancer effects of (-)-Hinesol.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [(-)-Hinesol CAS number and molecular formula].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15564278#hinesol-cas-number-and-molecular-formula]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com